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molecular formula C11H13FO2 B8565596 3-[(2-Fluorophenyl)methoxy]oxolane

3-[(2-Fluorophenyl)methoxy]oxolane

Cat. No. B8565596
M. Wt: 196.22 g/mol
InChI Key: QGLNSUZBQMYCSY-UHFFFAOYSA-N
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Patent
US04146384

Procedure details

0.1 g of p-toluenesulphonic acid was added to 4.26 g (0.02 mol) of 2-(2-fluorobenzyloxy)-butane-1,4-diol and the mixture was slowly heated to 200° C. under a waterpump vacuum. A mixture of water of reaction and 3-(2-fluorobenzyloxy)-tetrahydrofurane was obtained in the distillate. After fractional distillation, 3.8 g (97.5% of theory) of 3-(2-fluorobenzyloxy)-tetrahydrofurane of boiling point 140° C./14 mm Hg were obtained.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
2-(2-fluorobenzyloxy)-butane-1,4-diol
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[F:12][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][C:14]=1[CH2:15][O:16][CH:17]([CH2:20][CH2:21][OH:22])[CH2:18]O>O>[F:12][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][C:14]=1[CH2:15][O:16][CH:17]1[CH2:20][CH2:21][O:22][CH2:18]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
2-(2-fluorobenzyloxy)-butane-1,4-diol
Quantity
4.26 g
Type
reactant
Smiles
FC1=C(COC(CO)CCO)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(COC2COCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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